N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Its structure features a 4-bromophenyl group linked via an acetamide moiety to a triazole ring substituted with a pyridin-2-yl group at position 5 and a furan-2-ylmethyl group at position 2.
The compound was synthesized via alkylation of α-chloroacetamides with triazole thiones under alkaline conditions, followed by crystallization . Structural confirmation relied on techniques such as $^1$H NMR spectroscopy and X-ray crystallography, often utilizing SHELX programs for refinement .
Properties
Molecular Formula |
C20H16BrN5O2S |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H16BrN5O2S/c21-14-6-8-15(9-7-14)23-18(27)13-29-20-25-24-19(17-5-1-2-10-22-17)26(20)12-16-4-3-11-28-16/h1-11H,12-13H2,(H,23,27) |
InChI Key |
VBMAZSUFIOOMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromo-substituted aromatic ring, a furan moiety, a pyridine unit, and a triazole ring, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis, interaction studies, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C20H16BrN5O2S, with a molecular weight of approximately 470.3 g/mol. The presence of multiple heterocycles and functional groups suggests that this compound may exhibit various biological activities through distinct mechanisms of action.
| Feature | Description |
|---|---|
| Molecular Formula | C20H16BrN5O2S |
| Molecular Weight | 470.3 g/mol |
| Key Structural Components | Bromo-substituted aromatic ring, furan moiety, pyridine unit, triazole ring |
Synthesis
The synthesis of this compound typically involves several key steps that highlight the complexity and versatility of its chemical structure. The synthesis pathway includes the formation of the triazole ring and the introduction of the furan and pyridine substituents.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi due to their ability to interfere with cellular processes.
Enzyme Interaction Studies
Interaction studies reveal that this compound may interact with specific enzymes or receptors in biological systems. These interactions can modulate enzyme activity or receptor signaling pathways:
- Kinase Inhibition : The compound has shown potential as an inhibitor of MEK1/2 kinases, which are crucial in cell proliferation pathways.
- Cell Proliferation : In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines at low concentrations.
Case Studies
-
Cancer Cell Lines : In studies involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, the compound exhibited IC50 values around 0.3 µM and 1.2 µM respectively. This suggests a potent inhibitory effect on these cell lines.
Cell Line IC50 (µM) MV4-11 0.3 MOLM13 1.2 - Mechanism of Action : The mechanism through which this compound exerts its effects is believed to involve down-regulation of phospho-extracellular signal-regulated kinase (ERK) levels in treated cells.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Selected Triazole-Acetamide Derivatives
Key Observations :
- Amino vs. Alkyl/Furanmethyl Substitution: Amino groups at the triazole’s 4th position (e.g., compound 3.1) generally exhibit moderate AEA (68%), while bulkier groups like ethyl or furanmethyl (as in the target compound) may alter solubility and membrane permeability .
- Electron-Withdrawing Groups : Nitro (82% inhibition) and bromo substituents on the phenyl ring enhance AEA compared to unsubstituted analogs, likely due to improved receptor interactions .
- Pyridine Position : Pyridin-2-yl (target compound) vs. pyridin-3-yl () substituents may affect hydrogen bonding and π-π stacking with biological targets .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Notes:
- The target compound’s furanmethyl group reduces solubility compared to amino-substituted analogs but may enhance lipophilicity for tissue penetration .
- Bromophenyl derivatives consistently exhibit higher melting points, suggesting stronger crystal lattice interactions .
Structure-Activity Relationship (SAR)
- Alkyl or aryl groups (e.g., furanmethyl in the target compound) enhance lipophilicity .
- Triazole 5th Position : Pyridinyl groups improve π-π interactions with protein targets. Pyridin-2-yl (target) vs. pyridin-3-yl () may orient the molecule differently in binding pockets .
- Acetamide Substituent: Electron-withdrawing groups (e.g., Br, NO₂) on the phenyl ring enhance AEA by stabilizing charge-transfer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
